![molecular formula C12H12N2O2 B1429836 3-Methoxy-4-(pyridin-3-yloxy)aniline CAS No. 871020-12-1](/img/structure/B1429836.png)
3-Methoxy-4-(pyridin-3-yloxy)aniline
Overview
Description
3-Methoxy-4-(pyridin-3-yloxy)aniline, also known as MPYA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound is a yellow solid with a molecular formula of C12H12N2O2, and it has a molecular weight of 220.24 g/mol.
Scientific Research Applications
Molecular Docking and QSAR Studies
3-Methoxy-4-(pyridin-3-yloxy)aniline and its derivatives have been extensively studied in the field of molecular docking and quantitative structure–activity relationship (QSAR). For instance, Caballero et al. (2011) utilized docking studies to analyze the molecular features contributing to the high inhibitory activity of compounds like 3-Methoxy-4-(pyridin-3-yloxy)aniline in c-Met kinase inhibitors. The study highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond-donor fields in these compounds (Caballero et al., 2011).
Synthesis and Metallation
The synthesis and metallation of derivatives of 3-Methoxy-4-(pyridin-3-yloxy)aniline, such as 4-methoxypicolin- and 2-methoxyisonicotin-anilides, have been a topic of research, particularly in the synthesis of trisubstituted pyridines. Epsztajn et al. (1989) described the regiospecific transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines, highlighting the versatility of these compounds in synthetic chemistry (Epsztajn et al., 1989).
Antioxidant and Acetylcholinesterase Inhibitory Properties
Research by Vargas Méndez and Kouznetsov (2015) explored the antioxidant and acetylcholinesterase (AChE) inhibitory properties of γ-pyridinyl amine derivatives, including 3-Methoxy-4-(pyridin-3-yloxy)aniline. Their findings indicated good antioxidant activity and moderate AChE inhibitory properties, which is significant for the design of new molecules with potential therapeutic applications (Vargas Méndez & Kouznetsov, 2015).
Spectroscopic Properties in Complex Formation
The compound has been used in the study of spectroscopic properties of complexes. Basu Baul et al. (2014) synthesized monomers and coordination polymers using derivatives of 3-Methoxy-4-(pyridin-3-yloxy)aniline, demonstrating their application in understanding the formation and properties of complex molecular structures (Basu Baul et al., 2014).
Applications in Nonlinear Optics
A hyperbranched polymer with 3-Methoxy-4-(pyridin-3-yloxy)aniline as a nonlinear optical chromophore was synthesized by Zhang et al. (1997), showcasing the potential use of these compounds in advanced materials science, particularly in the field of nonlinear optics (Zhang et al., 1997).
Catalytic Amination
The compound's derivatives have been used in catalytic amination studies. Shigeno et al. (2019) reported the efficiency of organic superbase catalysis in the amination of methoxy(hetero)arenes using derivatives of 3-Methoxy-4-(pyridin-3-yloxy)aniline, demonstrating its applicability in organic synthesis (Shigeno et al., 2019).
properties
IUPAC Name |
3-methoxy-4-pyridin-3-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-12-7-9(13)4-5-11(12)16-10-3-2-6-14-8-10/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTQCADQWXWFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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